Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]-
Overview
Description
Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]- is a complex organic compound with a unique structure that combines a furan ring, a thiazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]- typically involves multiple steps, starting with the preparation of the individual components, such as the furan, thiazole, and piperazine rings. These components are then linked together through a series of chemical reactions, including condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]- can be compared with other similar compounds, such as:
Methanone, (2,5-dimethyl-3-furanyl)phenyl-: This compound shares the furan ring but lacks the thiazole and piperazine rings, resulting in different chemical and biological properties.
Thiazole derivatives: Compounds containing the thiazole ring may have similar biological activities but differ in their overall structure and reactivity.
Piperazine derivatives: These compounds share the piperazine ring and may exhibit similar pharmacological properties but differ in their chemical composition and applications.
The uniqueness of Methanone, (2,5-dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]- lies in its combination of multiple functional groups and rings, which contribute to its diverse range of applications and potential biological activities.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15-12-18(16(2)26-15)21(25)24-10-8-23(9-11-24)13-20-22-19(14-27-20)17-6-4-3-5-7-17/h3-7,12,14H,8-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTFMCHLWYFQJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101133099 | |
Record name | (2,5-Dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101133099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207028-06-5 | |
Record name | (2,5-Dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207028-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dimethyl-3-furanyl)[4-[(4-phenyl-2-thiazolyl)methyl]-1-piperazinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101133099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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